Hydrocinnamic acid-d2

stable isotope internal standard LC-MS quantification quality control

Quantifying hydrocinnamic acid in biological matrices is hindered by matrix effects when using structural analog internal standards. Hydrocinnamic acid-d2, an α,α-d2 labeled isotopologue, provides matched co-elution and ionization efficiency for accurate LC-MS/MS quantification. • +2 Da mass shift enables interference-free MRM transitions (m/z 151→103) • ≥98 atom % D enrichment meets FDA bioanalytical guidance for SIL-IS • Minimal deuterium-induced retention shift ensures robust matrix effect correction across diverse biological matrices

Molecular Formula C9H10O2
Molecular Weight 152.19 g/mol
Cat. No. B096243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocinnamic acid-d2
Molecular FormulaC9H10O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)O
InChIInChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i7D2
InChIKeyXMIIGOLPHOKFCH-RJSZUWSASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrocinnamic acid-d2: Deuterated Internal Standard


Hydrocinnamic acid-d2 (CAS: 19136-97-1), also known as 3-phenylpropanoic-2,2-D2 acid or 2,2-dideuterio-3-phenylpropanoic acid, is a deuterium-labeled stable isotope of hydrocinnamic acid, a phenylpropanoid carboxylic acid that is a major rhizosphere compound with plant growth regulatory activities [1]. This isotopologue features two deuterium atoms substituted at the α-carbon position, providing a mass shift of +2 Da relative to the unlabeled parent compound (C9H10O2, MW 150.17) while preserving near‑identical chemical properties and chromatographic behavior [2].

Isotope label α,α‑d2 (deuterated internal standard)
Mass shift +2 Da for analyte/internal standard pairs
Chromatography Near co‑elution with unlabeled analyte

Hydrocinnamic acid-d2: Deuterated vs. Analog Internal Standards


In quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS) such as Hydrocinnamic acid-d2 offer fundamental advantages over structural analog internal standards [1]. While an analog like heptadecanoic acid has been employed for hydrocinnamic acid analysis with recovery rates of 95.6–111.4%, this approach lacks the co‑elution and ionization‑efficiency matching inherent to deuterated isotopologues [2]. Even closely related deuterated hydrocinnamic acid variants—such as the ring‑labeled Hydrocinnamic acid‑d5 or the perdeuterated Hydrocinnamic acid‑d9—may introduce differential matrix effects or altered chromatographic retention due to varying degrees of deuterium incorporation, compromising quantification accuracy [3]. The α,α‑d2 labeling pattern provides a balanced +2 Da mass shift that is sufficient to avoid isotopic overlap with endogenous hydrocinnamic acid while minimizing deuterium‑induced chromatographic shifts, thereby ensuring method reliability across diverse biological matrices [4].

Analog IS
Structural analogs (e.g., heptadecanoic acid) lack co‑elution and ionization‑efficiency matching; matrix effect correction may not transfer.
d5/d9 variants
Ring‑deuterated (d5) or perdeuterated (d9) isotopologues may show altered retention and differential matrix effects, complicating method transfer.
Unlabeled analyte
Using only unlabeled hydrocinnamic acid cannot correct for ion suppression or extraction variability in complex research matrices.

Hydrocinnamic acid-d2: Evidence of Differentiation from Analogs


Isotopic Enrichment & Chemical Purity

Commercial preparations of Hydrocinnamic acid-d2 are supplied at ≥98 atom % deuterium enrichment and ≥98% chemical purity . This specification aligns with industry‑accepted standards for SIL-IS used in regulated bioanalysis, wherein isotopic purity ≥98 atom % is required to avoid cross‑contamination of the unlabeled analyte channel [1]. By contrast, a 2008 synthetic protocol reported achieving >99% deuteration at the α‑position, as confirmed by the absence of CH2 signals in 1H‑NMR spectra [2].

Isotopic Enrichment & Purity
Class‑level
≥98% atom % D enrichment
Meets typical bioanalytical SIL-IS enrichment criteria; supports minimal isotopic cross‑talk.
Synthetic protocol reported >99% deuteration at α‑position.
stable isotope internal standard LC-MS quantification quality control

MS/MS Fragmentation Pattern

In mass spectrometric analysis, the α,α‑d2 labeling pattern yields a characteristic +2 Da shift of the molecular ion and all fragment ions that retain the α‑carbon, enabling unambiguous tracking of metabolic transformations. The 2008 study by Roşca et al. fully annotated the fragmentation scheme for 2,2‑D2‑3‑phenylpropionic acid, demonstrating that the deuterium label remains intact in key fragment ions, whereas ring‑deuterated isotopologues (e.g., Hydrocinnamic acid‑d5) exhibit different isotopic distribution patterns that may confound quantification in complex matrices [1].

MS/MS Fragmentation
Supporting evidence
d2: precursor m/z 151, product ions retain +2 Da
vs.
Ring‑d5: variable shift per fragment
Consistent +2 Da shift across α‑carbon‑containing fragments
Predictable fragmentation aids method development and avoids mis‑assignment to matrix components.
Negative ion ESI‑MS/MS; Roşca et al. 2008.
mass spectrometry fragmentation pathway isotope labeling

Minimized Deuterium Retention Shift

Deuterium substitution can alter reversed‑phase LC retention times due to changes in hydrophobicity. The α,α‑d2 labeling of Hydrocinnamic acid‑d2 results in a retention time shift of typically ≤0.05 min relative to the unlabeled analyte under standard C18 gradient conditions, significantly smaller than the 0.1–0.3 min shifts observed for perdeuterated (d9) or ring‑deuterated (d5) isotopologues [1]. This minimal shift ensures near‑perfect co‑elution, which is critical for compensating matrix‑induced ion suppression/enhancement.

Retention Shift
Class‑level
d2: ≤0.05 min shift
vs.
d9: 0.1–0.3 min shift
2‑ to 6‑fold smaller retention difference
Near‑perfect co‑elution minimizes matrix effect variability; no chromatographic re‑optimization needed.
C18, water/acetonitrile + 0.1% formic acid gradient.
LC retention deuterium isotope effect chromatographic resolution

Hydrocinnamic acid-d2: Recommended Applications


LC-MS/MS Quantitation for Pharmacokinetics

Employ Hydrocinnamic acid‑d2 as a SIL‑IS for accurate quantification of endogenous and exogenous hydrocinnamic acid in biological matrices. The +2 Da mass difference allows MRM transitions (e.g., m/z 149→103 for analyte; m/z 151→103 for IS) that avoid isotopic cross‑talk, while the minimal retention time shift ensures robust matrix effect correction [1][2]. This application is validated by the compound's ≥98 atom % D enrichment and high chemical purity, which meet FDA bioanalytical guidance criteria [3].

Electrochemical Oxidation Mechanistic Studies

Utilize 2,2‑D2‑3‑phenylpropionic acid as a mechanistic probe to distinguish one‑electron vs. two‑electron oxidation pathways. The intact deuterium label on the α‑carbon permits tracking of hydrogen atom transfer steps via MS or NMR analysis of reaction products, as demonstrated in the foundational synthetic and characterization work by Roşca et al. (2008) [4].

Phenylalanine Metabolism Stable Isotope Assays

Hydrocinnamic acid is a product of bacterial phenylalanine degradation in the gut, and its deuterated form can serve as an internal standard in GC‑MS or LC‑MS assays profiling phenylalanine metabolites (cinnamic, benzoic, and hippuric acids) in urine or plasma from phenylketonuria (PKU) models [5]. The α,α‑d2 labeling is particularly suitable because it resists hydrogen‑deuterium exchange under physiological pH and during sample workup, unlike ring‑labeling approaches that may be susceptible to metabolic loss.

Rhizosphere Metabolite Profiling Internal Standard

As hydrocinnamic acid is a recognized rhizosphere signaling compound with growth regulatory activity , Hydrocinnamic acid‑d2 provides a matched internal standard for quantifying exudate concentrations in root‑soil systems via LC‑HRMS. The predictable fragmentation pattern and minimal deuterium‑induced retention shift facilitate confident peak annotation in untargeted metabolomics workflows.

Application
Selection Property
Validation Focus
Endogenous metabolite quantification (LC‑MS/MS)
Co‑eluting deuterated SIL-IS with minimal retention shift
Matrix‑effect correction and MRM specificity review
Oxidation mechanistic studies
α‑carbon deuterium label for H‑atom transfer tracking
Reaction product analysis by MS or NMR
Phenylalanine metabolite profiling
Exchange‑resistant α,α‑d2 label
Isotopic stability during sample workup in physiological pH
Rhizosphere exudate LC‑HRMS
Matched isotopic internal standard for root‑soil systems
Peak annotation confidence and matrix effect control

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